![molecular formula C18H24N4O2 B2474479 5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole CAS No. 2319807-26-4](/img/structure/B2474479.png)
5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
FXR Agonist for Dyslipidemia Treatment
The compound has been identified as a potent FXR agonist . The farnesoid X receptor (FXR) is a member of the “metabolic” subfamily of nuclear receptors. FXR agonists have been reported to have profound effects on plasma lipids in animal models . This compound, also known as LY2562175, robustly lowers plasma LDL and vLDL in LDLr-/- mice . It has been advanced to the clinic for evaluation in humans .
Atherosclerosis Therapy
In addition to treating dyslipidemia, this compound is also being developed as a therapy for atherosclerosis . Atherosclerosis is a condition where the arteries become narrowed and hardened due to a buildup of plaque around the artery wall.
Lipid Modulating Properties
This compound has robust lipid modulating properties , lowering LDL and triglycerides while raising HDL in preclinical species . This makes it a potential candidate for treating various lipid disorders.
Antifungal Activities
Isoxazole derivatives, including this compound, have been tested for in vitro antifungal activities against B. cinerea and R. cerealis .
Analgesic Potential
Isoxazole, the core structure of this compound, has been studied for its analgesic potential . Analgesics are medicines that are used to relieve pain.
Anti-inflammatory Properties
Isoxazole derivatives have been reported to have anti-inflammatory properties . This suggests that this compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Isoxazole derivatives have also been studied for their anticancer properties . This compound could potentially be developed into a novel anticancer drug.
Antidepressant Applications
Isoxazole and its derivatives have been studied for their antidepressant properties . This compound could potentially be used in the treatment of depression.
特性
IUPAC Name |
5-cyclopropyl-3-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-8-18(20-12-19-13)23-11-14-4-6-22(7-5-14)10-16-9-17(24-21-16)15-2-3-15/h8-9,12,14-15H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJKVPVWXWYGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。